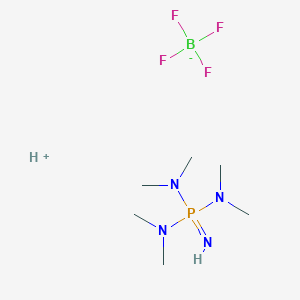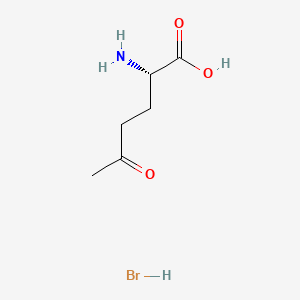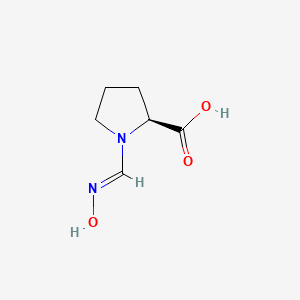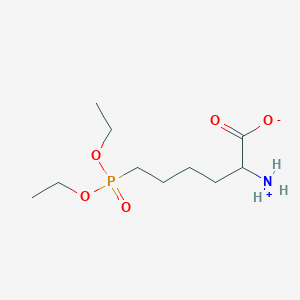
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a chemical compound that has gained attention due to its potential applications in various scientific research fields. It is a colorless liquid with a molecular formula of C10H2BrClF6O and a molecular weight of 397.47 g/mol. This compound is also known by its chemical name, Halon 2402.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves the reaction of 4-bromo-2-chloro-6-fluoroanisole with hexafluoropropene oxide in the presence of a base.
Starting Materials
4-bromo-2-chloro-6-fluoroanisole, hexafluoropropene oxide, base (e.g. potassium hydroxide)
Reaction
Add 4-bromo-2-chloro-6-fluoroanisole to a reaction vessel, Add hexafluoropropene oxide to the reaction vessel, Add a base (e.g. potassium hydroxide) to the reaction mixture, Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 24-48 hours), Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane), Purify the product by column chromatography or recrystallization
Wirkmechanismus
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in disease processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether. One direction is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Another direction is the investigation of its potential applications in other scientific research fields such as catalysis and materials science. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether has potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. It has been studied as a potential drug candidate for the treatment of cancer and other diseases. It has also been used as a precursor for the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF7O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFLGSHGUPXBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether | |
CAS RN |
161045-78-9 |
Source


|
| Record name | 5-Bromo-1-chloro-3-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)

